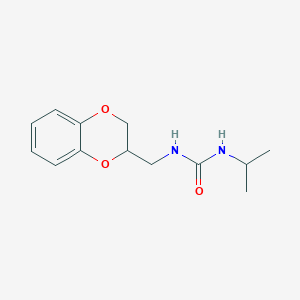
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide, also known as DICA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DICA is a heterocyclic compound that contains both an imidazole ring and a chromene ring, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In animal studies, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to reduce inflammation and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide. One area of research is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide-based drug delivery systems for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide involves the reaction of an imidazole-1-acetic acid derivative with a chromene-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(9-17-7-6-15-10-17)16-12-5-8-19-13-4-2-1-3-11(12)13/h1-4,6-7,10,12H,5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJVWZFWLQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

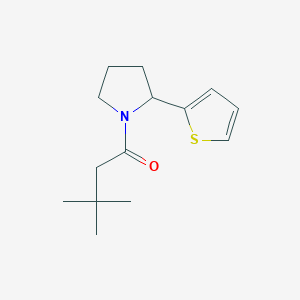

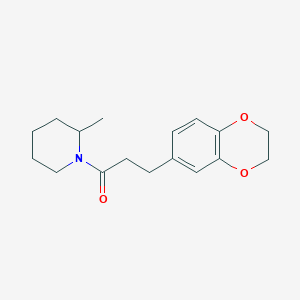

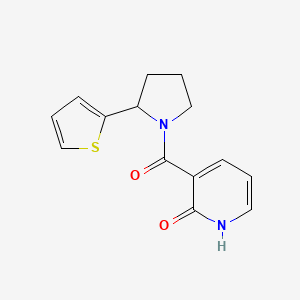
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
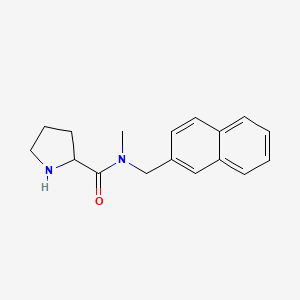
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)
![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
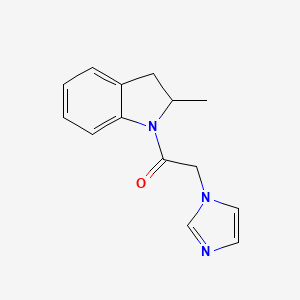
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
